N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-fluorobenzenesulfonamide” is a compound that incorporates the benzo[d][1,3]dioxole subunit . This structural motif is an integral part of many natural products and synthetic compounds, and it has important pharmaceutical and biological applications .
Synthesis Analysis
The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . For example, organoselenium compounds incorporating this subunit have been synthesized . The synthesis involves the transformation of diselenide into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite, followed by the addition of suitable electrophiles .Molecular Structure Analysis
The molecular structure of compounds incorporating the benzo[d][1,3]dioxole subunit has been characterized by various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results have also been reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit include the transformation of diselenide into various synthetically important unsymmetrical monoselenides . This transformation involves the cleavage of the Se–Se bond with sodium borohydride or rongalite, followed by the addition of suitable electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of compounds incorporating the benzo[d][1,3]dioxole subunit have been analyzed using various techniques . These include quantum chemical studies, which have been used to understand the vibrational frequency of these compounds at the ground state structure . Natural bond orbital (NBO) analysis has been used to determine the hyperconjugative interaction energies of these compounds .Future Directions
The wide spectrum of attractive utilization of compounds incorporating the benzo[d][1,3]dioxole subunit has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides . Future directions could include the design of new substituted cinnamides bearing the benzo[d][1,3]dioxole moiety and screening for molecular prediction properties .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO5S/c16-11-1-4-13(5-2-11)23(18,19)17-7-8-20-12-3-6-14-15(9-12)22-10-21-14/h1-6,9,17H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFUZFBCRHPWIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.